4-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine core substituted with a dimethoxyphenyl group, a phenylpiperazine moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the dimethoxyphenyl and phenylpiperazine groups through nucleophilic substitution reactions. The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize efficiency and scalability. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the compound’s structure by replacing specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 4-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)pyrimidine
Uniqueness
4-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H23F3N4O2 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C23H23F3N4O2/c1-31-19-9-8-16(14-20(19)32-2)18-15-21(23(24,25)26)28-22(27-18)30-12-10-29(11-13-30)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
XSOPROKNVPAYLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)C(F)(F)F)OC |
Origin of Product |
United States |
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